molecular formula C17H10F3N3 B2981164 (E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 352562-11-9

(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No. B2981164
CAS RN: 352562-11-9
M. Wt: 313.283
InChI Key: TZAGFQVJOAIKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Drug Design and Development

The trifluoromethyl group in this compound is of particular interest in the field of medicinal chemistry. Compounds containing the trifluoromethyl group have been found to exhibit a range of pharmacological activities . This group can improve the metabolic stability and increase the lipophilicity of pharmaceuticals, which can enhance drug absorption and penetration through biological membranes. Therefore, this compound could serve as a key intermediate in the synthesis of new drug candidates, especially for diseases where enhanced cell membrane permeability is desired.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3/c18-17(19,20)13-5-3-4-11(9-13)8-12(10-21)16-22-14-6-1-2-7-15(14)23-16/h1-9H,(H,22,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGFQVJOAIKPP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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